butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9084214
InChI: InChI=1S/C24H21F3O7/c1-2-3-8-32-20(28)13-33-15-5-6-16-18(12-15)34-23(24(25,26)27)21(22(16)29)14-4-7-17-19(11-14)31-10-9-30-17/h4-7,11-12H,2-3,8-10,13H2,1H3
SMILES: CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C24H21F3O7
Molecular Weight: 478.4 g/mol

butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

CAS No.:

Cat. No.: VC9084214

Molecular Formula: C24H21F3O7

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate -

Specification

Molecular Formula C24H21F3O7
Molecular Weight 478.4 g/mol
IUPAC Name butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Standard InChI InChI=1S/C24H21F3O7/c1-2-3-8-32-20(28)13-33-15-5-6-16-18(12-15)34-23(24(25,26)27)21(22(16)29)14-4-7-17-19(11-14)31-10-9-30-17/h4-7,11-12H,2-3,8-10,13H2,1H3
Standard InChI Key WSTBUVNZBWBRFO-UHFFFAOYSA-N
SMILES CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4
Canonical SMILES CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4

Introduction

Structural Characteristics and Molecular Configuration

The compound’s architecture combines three critical subunits:

  • Chromenone Core: A 4-oxo-4H-chromen scaffold provides planar aromaticity and serves as the structural backbone.

  • Benzodioxin Moiety: A 2,3-dihydro-1,4-benzodioxin group fused at position 3 introduces oxygen-rich heterocyclic character.

  • Trifluoromethyl and Ester Groups: A -CF3_3 substituent at position 2 enhances lipophilicity and metabolic stability, while the butyl acetate chain at position 7 modulates solubility .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC24H21F3O7\text{C}_{24}\text{H}_{21}\text{F}_{3}\text{O}_{7}
Molecular Weight478.4 g/mol
IUPAC Namebutyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
SMILESCCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4

The stereoelectronic effects of the trifluoromethyl group (-CF3\text{-CF}_3) significantly influence reactivity, as its strong electron-withdrawing nature polarizes adjacent bonds . Computational models predict that the benzodioxin moiety adopts a boat conformation, enabling π-π stacking interactions with biological targets .

Synthetic Pathways and Reaction Mechanisms

Synthesis of this compound likely follows a multi-step sequence:

  • Chromenone Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the 4H-chromen-4-one core.

  • Trifluoromethylation: Electrophilic substitution or radical-mediated processes introduce the -CF3_3 group at position 2.

  • Benzodioxin Coupling: Suzuki-Miyaura cross-coupling attaches the benzodioxin subunit to the chromenone at position 3 .

  • Esterification: Alkylation of the phenolic oxygen at position 7 with butyl bromoacetate completes the structure.

Table 2: Hypothetical Reaction Conditions

StepReaction TypeReagents/CatalystsTemperatureYield*
1CyclocondensationH2_2SO4_4, EtOH80°C~65%
2TrifluoromethylationCF3_3I, CuI, DMF120°C~45%
3Cross-CouplingPd(PPh3_3)4_4, K2_2CO3_390°C~70%
4EsterificationButyl bromoacetate, K2_2CO3_3RT~85%
*Theoretical yields based on analogous reactions .

Optimization challenges include minimizing side reactions during trifluoromethylation and ensuring regioselectivity in cross-coupling . Purification typically involves column chromatography and recrystallization from ethanol-water mixtures.

Spectroscopic Characterization and Analytical Data

Structural validation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy: 1H^1\text{H}-NMR displays distinct signals for the benzodioxin methylene protons (δ\delta 4.2–4.4 ppm) and the chromenone carbonyl (δ\delta 177 ppm in 13C^{13}\text{C}-NMR) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 478.4 [M+H]+^+.

  • IR Spectroscopy: Stretching vibrations for C=O (1720 cm1^{-1}) and C-F (1120 cm1^{-1}) confirm functional groups .

Applications in Materials Science

The compound’s conjugated π-system and fluorinated groups make it a candidate for:

  • Organic Semiconductors: Charge transport layers in OLEDs due to high electron affinity .

  • Liquid Crystals: Mesophase stabilization via rigid chromenone cores .

  • Fluorescent Probes: Emissions in the blue-green spectrum (λem\lambda_{\text{em}} ≈ 450 nm).

Challenges and Future Directions

Key research gaps include:

  • In Vivo Toxicity Profiles: Acute and chronic exposure risks.

  • Structure-Activity Relationships: Role of the benzodioxin moiety in target binding.

  • Synthetic Scalability: Developing cost-effective routes for industrial production.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator